molecular formula C16H18N4O2 B2708963 1-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole CAS No. 2198265-98-2

1-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole

Cat. No.: B2708963
CAS No.: 2198265-98-2
M. Wt: 298.346
InChI Key: KXFXGTWFSDPKIE-UHFFFAOYSA-N
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Description

1-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C16H18N4O2 and its molecular weight is 298.346. The purity is usually 95%.
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Biological Activity

The compound 1-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole (CAS Number: 2198265-98-2) is a novel triazole derivative that has garnered attention for its potential biological activities. This article focuses on its biological activity, synthesizing existing research findings, and presenting relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N4O2C_{16}H_{18}N_{4}O_{2}, with a molecular weight of 298.34 g/mol. The structure includes a triazole ring, which is known for its diverse biological activities, and a benzopyran moiety that may contribute to its pharmacological properties.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound possess cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation
A recent study evaluated the cytotoxic effects of various triazole derivatives against human breast cancer cell lines (MCF-7). The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity compared to standard chemotherapeutics like cisplatin .

Anti-inflammatory Properties

Triazole compounds have also been noted for their anti-inflammatory effects. A study on structurally related triazoles revealed that they significantly reduced inflammation in animal models, suggesting their potential use as non-steroidal anti-inflammatory agents .

Antimicrobial Activity

The antimicrobial potential of triazoles has been well-documented. Compounds with similar structures have demonstrated effectiveness against various bacterial strains. For example, derivatives were tested against both Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion tests .

Antioxidant Activity

Antioxidant activity is another critical aspect of the biological profile of triazole derivatives. Studies have indicated that compounds containing the triazole ring can scavenge free radicals effectively, contributing to their therapeutic potential in oxidative stress-related diseases.

Data Summary

The following table summarizes key biological activities associated with this compound and related compounds:

Activity Description Reference
AnticancerCytotoxicity against MCF-7 cells
Anti-inflammatorySignificant reduction in inflammation
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntioxidantScavenging of free radicals

Properties

IUPAC Name

3,4-dihydro-2H-chromen-2-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c21-16(15-6-5-13-3-1-2-4-14(13)22-15)19-9-12(10-19)11-20-8-7-17-18-20/h1-4,7-8,12,15H,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFXGTWFSDPKIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2OC1C(=O)N3CC(C3)CN4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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